![molecular formula C20H21NO4S B2649681 (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301305-75-9](/img/structure/B2649681.png)
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, an acrylamido group, a methoxyphenyl group, and a cyclopenta[b]thiophene group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and a cyclic system. The presence of the cyclopenta[b]thiophene group suggests that the compound may have interesting electronic properties, as thiophene rings are often involved in conjugated systems and can participate in aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, thiophene rings can participate in electrophilic aromatic substitution reactions, and amide groups can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could allow for hydrogen bonding, which could affect its solubility in different solvents .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research conducted by Raghavendra et al. (2016) on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and antioxidant activities. The compounds exhibited excellent antibacterial and antifungal properties, alongside profound antioxidant potential, suggesting their potential as pharmaceutical agents Raghavendra et al., 2016.
Anti-Rheumatic Potential
Sherif and Hosny (2014) explored the anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. Their studies revealed significant antioxidant, analgesic, and anti-rheumatic effects, indicating the compound's potential for treating rheumatic conditions Sherif & Hosny, 2014.
Polymer Science Applications
Li et al. (1991) studied the polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, highlighting the compound's role in initiating diradical polymerization and its effects on polymerization kinetics and molecular weight distribution. This research provides valuable insights into the synthesis and properties of novel polymers Li et al., 1991.
Tumor Cell Selectivity and Anti-Proliferative Activity
Thomas et al. (2017) investigated the anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, demonstrating their potential as novel tumor-selective compounds for certain cancer types. This suggests the compound's utility in developing new cancer therapies Thomas et al., 2017.
Thermoresponsive Polymers and Biocompatibility
Chua et al. (2012) synthesized a series of (meth)acrylamido (co)polymers with improved water solubility and thermosensitive properties, indicating the potential of these polymers as biocompatible PEG analogues for medical applications Chua et al., 2012.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-20(23)18-15-5-4-6-16(15)26-19(18)21-17(22)12-9-13-7-10-14(24-2)11-8-13/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBJTPKSMGMFP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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